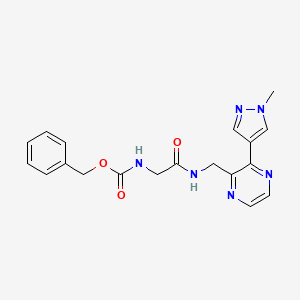

3-(2-氯吡啶-3-基)-3-氧代丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

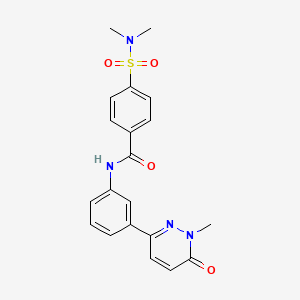

Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate, also known as ethyl chloroformate, is an organochlorine compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile reagent that can be used to form esters and other derivatives from carboxylic acids and alcohols. In addition, it can also be used to form amides from carboxylic acids and amines. Ethyl chloroformate is a colorless liquid with a pungent odor, and it is miscible in most organic solvents.

科学研究应用

Organic Synthesis Intermediates

Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical reactions, including substitutions and coupling reactions, which are fundamental in constructing complex organic molecules. This compound can be used to introduce the 2-chloropyridin-3-yl moiety into larger molecules, which is a valuable feature in medicinal chemistry for drug design and development .

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize molecules with potential pharmacological activities. The chloropyridine group is a common feature in many drug molecules, and it often plays a crucial role in binding to biological targets. By incorporating Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate into drug candidates, researchers can explore new avenues for therapeutic intervention .

Agricultural Chemistry

The chloropyridinyl group is also significant in the field of agricultural chemistry. Compounds containing this group are explored for their potential use as herbicides, pesticides, and fungicides. Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate could be a starting point for the synthesis of such agrochemicals, contributing to the development of new products to protect crops and improve agricultural productivity .

Material Science

In material science, Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate can be used to modify the surface properties of materials. For instance, it can be grafted onto polymers or used in the synthesis of organic semiconductors, impacting the electrical conductivity and stability of materials used in electronic devices .

Catalysis

This compound may act as a ligand for transition metal catalysts. The pyridine moiety can coordinate to metals, forming complexes that are useful in catalytic processes such as cross-coupling reactions. These reactions are pivotal in creating carbon-carbon bonds, which are the backbone of organic chemistry .

Bioconjugation

Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate can be employed in bioconjugation techniques. It can be used to attach probes or drugs to biomolecules like proteins or antibodies, enabling the development of targeted therapies and diagnostic tools. The compound’s reactivity allows for selective modification of biomolecules without affecting their biological activity .

Fluorescent Probes

The chloropyridine ring system can be part of fluorescent probes. These probes are used in bioimaging to visualize cellular processes and structures. By modifying Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate, researchers can create probes that emit light under specific conditions, aiding in the study of biological systems .

Environmental Chemistry

Lastly, Ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate can be used in environmental chemistry to synthesize compounds that detect or neutralize pollutants. Its reactive nature makes it suitable for creating sensors that respond to environmental changes, contributing to monitoring and maintaining ecological balance .

作用机制

Target of Action

It is known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.

Mode of Action

Compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities .

Result of Action

Compounds with similar structures have been shown to have a wide range of biological activities .

属性

IUPAC Name |

ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-15-9(14)6-8(13)7-4-3-5-12-10(7)11/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOVARASKMIIJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(N=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220731-02-2 |

Source

|

| Record name | ethyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetyl]amino}acetic acid](/img/structure/B2863166.png)

![2-((1-(4-fluorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2863167.png)

![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2863173.png)

![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2863176.png)

![Ethyl 1-[(4-fluorophenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2863181.png)

![N,N-dimethyl-4-{[(naphthalen-2-yloxy)acetyl]amino}benzamide](/img/structure/B2863182.png)